molecular formula C17H15ClN4O B5347830 N-[2-(4-chlorophenyl)ethyl]-3-(1,2,4-triazol-4-yl)benzamide

N-[2-(4-chlorophenyl)ethyl]-3-(1,2,4-triazol-4-yl)benzamide

Cat. No.: B5347830
M. Wt: 326.8 g/mol
InChI Key: PADUUDDWPLUTED-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)ethyl]-3-(1,2,4-triazol-4-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-3-(1,2,4-triazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O/c18-15-6-4-13(5-7-15)8-9-19-17(23)14-2-1-3-16(10-14)22-11-20-21-12-22/h1-7,10-12H,8-9H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PADUUDDWPLUTED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=NN=C2)C(=O)NCCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)ethyl]-3-(1,2,4-triazol-4-yl)benzamide typically involves the following steps:

    Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazine derivatives and carboxylic acids under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step involves the reaction of the triazole intermediate with a chlorophenyl ethyl halide in the presence of a base such as potassium carbonate.

    Formation of the benzamide moiety: The final step involves the coupling of the chlorophenyl ethyl triazole intermediate with a benzoyl chloride derivative under basic conditions to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)ethyl]-3-(1,2,4-triazol-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Amines, thiols; often in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

Scientific Research Applications

N-[2-(4-chlorophenyl)ethyl]-3-(1,2,4-triazol-4-yl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-3-(1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide
  • N-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine

Uniqueness

N-[2-(4-chlorophenyl)ethyl]-3-(1,2,4-triazol-4-yl)benzamide is unique due to its specific combination of a 1,2,4-triazole ring and a chlorophenyl group, which confer distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different biological activities, stability, and reactivity, making it a valuable compound for various research and industrial purposes.

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